molecular formula C17H17N5O2S B6497119 N-ethyl-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide CAS No. 952838-68-5

N-ethyl-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide

Cat. No.: B6497119
CAS No.: 952838-68-5
M. Wt: 355.4 g/mol
InChI Key: MHBONNWPLSQNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³⁷]dodeca-3(7),4,8-trien-12-yl}acetamide is a structurally complex tricyclic compound featuring a nitrogen- and sulfur-rich heterocyclic core. Its molecular architecture includes a fused bicyclic system (dodeca-3(7),4,8-triene) with a phenyl substituent at position 6 and a thia (sulfur) atom at position 10.

Properties

IUPAC Name

N-ethyl-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-2-18-14(23)8-12-10-25-17-20-15-13(16(24)21(12)17)9-19-22(15)11-6-4-3-5-7-11/h3-7,9,12H,2,8,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBONNWPLSQNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the synthesis, structural characteristics, and various biological activities of this compound based on available literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired molecular structure. The compound features a tetraazatricyclo framework which is significant for its biological properties.

Crystallographic Data

The crystallographic data provide insights into the molecular geometry and arrangement of atoms within the compound. Table 1 summarizes key crystallographic parameters:

ParameterValue
Space GroupP21/c
a (Å)12.391(5)
b (Å)21.034(8)
c (Å)10.777(4)
β (°)113.589(7)
Volume (ų)2574.1(16)
Z8

Antimicrobial Activity

Research has indicated that compounds similar to N-ethyl derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that tetraazatricyclo compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Properties

Emerging studies suggest that N-ethyl derivatives may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways critical to disease progression.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various derivatives of tetraazatricyclo compounds demonstrated their efficacy against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics.
  • Cancer Cell Line Studies :
    In vitro studies using human cancer cell lines showed that N-ethyl derivatives can reduce cell viability through apoptosis induction mechanisms. Flow cytometry analysis confirmed increased annexin V positivity in treated cells compared to controls.
  • Enzyme Activity Assays :
    Enzymatic assays revealed that N-ethyl derivatives could inhibit specific kinases involved in cancer signaling pathways, suggesting a potential role in targeted cancer therapies.

Comparison with Similar Compounds

Key Observations :

Core Structure: The target compound and CAS 733040-96-5 share tricyclic backbones but differ in ring sizes and heteroatom placement. The former has a 10-thia-1,5,6,8-tetraaza system, while the latter features a 7-thia-9,11-diaza arrangement.

Substituents : The phenyl group in the target compound may enhance aromatic stacking interactions compared to the prop-2-enyl group in CAS 733040-96-3. The acetamide moiety is common to both, suggesting shared hydrogen-bonding capabilities.

Solubility : CAS 733040-96-5 exhibits moderate aqueous solubility (37.5 µg/mL), likely due to its sulfanyl group. The target compound’s solubility remains uncharacterized but may be lower due to increased hydrophobicity from the phenyl group .

Crystallographic and Hydrogen-Bonding Behavior

Table 2: Crystallographic Data Comparison

Compound Space Group Hydrogen-Bonding Patterns Refinement Software
Target Compound N/A Predicted: N–H···O and C–H···S interactions Likely SHELXL
N-[1,4,4-Trimethyltricyclo[...]acetamide P2₁/c Observed: N–H···O (2.89 Å) and C–H···π SHELXTL (Bruker AXS)

Analysis :

  • The tricyclic acetamide derivative in forms an asymmetric unit with three independent molecules, stabilized by N–H···O and C–H···π interactions.
  • Software like SHELXL and SHELXTL are critical for refining such complex structures, as demonstrated in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.